molecular formula C4H8F3NO B1519389 3-Amino-4,4,4-trifluorobutan-1-ol CAS No. 914223-46-4

3-Amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B1519389
CAS No.: 914223-46-4
M. Wt: 143.11 g/mol
InChI Key: IUHWBCZMCVRCST-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluorobutan-1-ol typically involves the fluorination of butan-1-ol followed by amination. One common method is the reaction of 4,4,4-trifluorobutan-1-ol with ammonia under high pressure and temperature conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by amination.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the fluorination and amination steps. The production is carried out under controlled conditions to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluorobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Produces carboxylic acids or ketones.

  • Reduction: Results in the formation of alcohols or amines.

  • Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-4,4,4-trifluorobutan-1-ol exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

3-Amino-4,4,4-trifluorobutan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 4,4,4-Trifluorobutan-1-ol: Lacks the amino group.

  • 3-Aminobutan-1-ol: Lacks the trifluoromethyl group.

  • 4,4,4-Trifluorobutan-1-amine: Has an amino group but in a different position.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWBCZMCVRCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-46-4
Record name 3-amino-4,4,4-trifluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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